3-(Cyclopropylmethoxy)benzohydrazide
CAS No.:
Cat. No.: VC13690087
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 3-(cyclopropylmethoxy)benzohydrazide |
| Standard InChI | InChI=1S/C11H14N2O2/c12-13-11(14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7,12H2,(H,13,14) |
| Standard InChI Key | LFWVHYCFHUXGBL-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=CC=CC(=C2)C(=O)NN |
| Canonical SMILES | C1CC1COC2=CC=CC(=C2)C(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
3-(Cyclopropylmethoxy)benzohydrazide consists of a benzohydrazide backbone (C₆H₅CONHNH₂) modified with a cyclopropylmethoxy group (-OCH₂C₃H₅) at the third position of the benzene ring. The cyclopropyl moiety introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets.
Molecular Formula and Key Characteristics
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Molecular formula: C₁₁H₁₄N₂O₂ (calculated based on structural analysis).
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Functional groups: Hydrazide (-CONHNH₂), ether (-O-), and cyclopropane.
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Reactivity: The hydrazide group enables nucleophilic substitutions and condensations, while the cyclopropylmethoxy substituent may enhance lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Derivative Formation
Synthesis of Oxadiazole Derivatives
Source demonstrates the utility of 3-(cyclopropylmethoxy)benzohydrazide as an intermediate in synthesizing 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole. The process involves:
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Reagents: Triphenylphosphine (PPh₃), triethylamine (Et₃N), carbon tetrachloride (CCl₄), and acetonitrile (MeCN).
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Conditions: 100°C for 1 hour.
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Mechanism: Cyclodehydration of N-acetyl-2-(cyclopropylmethoxy)benzohydrazide to form the oxadiazole ring .
Key reaction parameters:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction time | 1 hour |
| Catalyst | Triphenylphosphine |
| Solvent | Acetonitrile |
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| S. aureus | 12–14 |
| E. coli | 10–12 |
Structure-Activity Relationships in Benzohydrazides
Studies on substituted benzohydrazides (e.g., chloro- and bromo-derivatives) reveal that electron-withdrawing groups enhance antimicrobial efficacy by increasing electrophilicity and target binding . For example:
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4-Chloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide showed superior activity against Bacillus subtilis compared to unsubstituted analogs .
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The cyclopropylmethoxy group’s steric bulk may similarly modulate interactions with bacterial enzymes or membranes, though specific data for this derivative are pending.
Applications in Medicinal Chemistry
Scaffold for Heterocyclic Drug Candidates
The compound’s hydrazide group serves as a versatile handle for constructing nitrogen-containing heterocycles, such as oxadiazoles and triazoles, which are prevalent in FDA-approved drugs (e.g., the antiretroviral raltegravir) .
Challenges and Future Directions
Data Gaps and Research Needs
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Physicochemical profiling: Melting point, solubility, and stability studies are critical for pharmaceutical development.
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In vivo efficacy: Preclinical testing in animal models is required to assess bioavailability and toxicity.
Synthetic Optimization
Exploring green chemistry approaches (e.g., microwave-assisted synthesis) could improve reaction yields and reduce reliance on hazardous solvents like carbon tetrachloride .
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